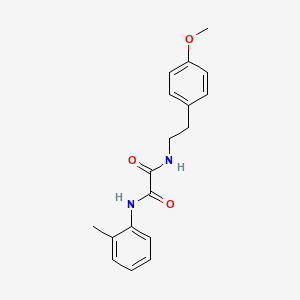

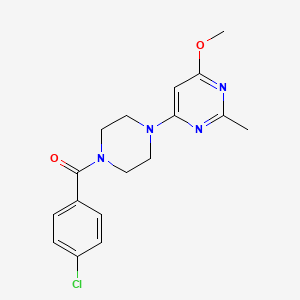

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate” was obtained in a good yield by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 minutes .

Synthesis Analysis

The synthesis of this compound generally involves reactions with thionyl chloride, which is one of the chemicals included in the chemical weapon convention (CWC) list . The synthesis of esters can also be carried out using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .Molecular Structure Analysis

The structure of “4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate” was established by FTIR, NMR, and the high resolution of mass spectroscopies .Chemical Reactions Analysis

The reaction involved in the synthesis of this compound is an esterification reaction, which is a common type of organic reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Scientific Research Applications

α-Glucosidase Inhibition

One of the notable applications of this compound is its role in α-glucosidase inhibition . This is particularly relevant in the treatment of diabetes, as α-glucosidase inhibitors slow down carbohydrate digestion and glucose absorption, which helps in managing postprandial blood glucose levels . The compound has shown higher α-glucosidase inhibition activity than the standard drug acarbose, which suggests its potential as a therapeutic agent in antidiabetic medication.

Molecular Docking Studies

Molecular docking studies have indicated that N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide has a good affinity for α-glucosidase, forming interactions with the active site residue . This application is crucial in drug design and discovery, providing insights into the binding efficiencies and interaction patterns of potential drug candidates.

Synthesis of Cinnamic Acid Esters

The compound is involved in the synthesis of cinnamic acid esters, which are found in benzoin balsams and exhibit a range of biological activities . These activities include antifungal, antidiabetic, antituberculosis, antimalarial, antioxidant, antiprotozoal, anti-inflammatory, and antiproliferative activities. The synthesis method using this compound avoids the use of chemicals listed in the Chemical Weapons Convention, making it a safer alternative.

Antifungal and Antimicrobial Properties

Cinnamic acid esters, for which this compound serves as a precursor, have demonstrated antifungal properties . This application is significant in developing treatments for fungal infections and in creating antimicrobial coatings or materials.

Antioxidant Activity

The antioxidant properties of cinnamic acid esters synthesized using N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide are valuable in various fields, including food preservation, cosmetics, and pharmaceuticals . Antioxidants play a critical role in protecting against oxidative stress and free radical damage.

Potential Anti-Inflammatory and Antiproliferative Effects

Research suggests that cinnamic acid esters, including those derived from this compound, may possess anti-inflammatory and antiproliferative effects . These properties are essential in the development of new medications for inflammatory diseases and cancer therapy.

Mechanism of Action

Target of Action

The primary target of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide, also known as N’-[2-(4-METHOXYPHENYL)ETHYL]-N-(2-METHYLPHENYL)ETHANEDIAMIDE, is α-glucosidase . α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a crucial role in carbohydrate digestion.

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of glucose released into the bloodstream.

Result of Action

The molecular effect of the compound’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of complex carbohydrates. On a cellular level, this results in reduced glucose absorption and lower postprandial blood glucose levels .

Safety and Hazards

Future Directions

The future directions for this compound could involve further studies on its biological activities, such as its antifungal, antidiabetic, antituberculosis, antimalarial, antioxidant, antiprotozoal, anti-inflammatory, and antiproliferative activities . Further analogues could also be prepared for additional studies .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)20-18(22)17(21)19-12-11-14-7-9-15(23-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWQJWCYBYQBQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)

![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)